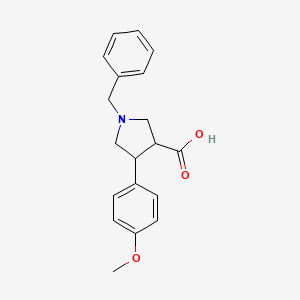

1-Benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid

CAS No.:

Cat. No.: VC18828058

Molecular Formula: C19H21NO3

Molecular Weight: 311.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H21NO3 |

|---|---|

| Molecular Weight | 311.4 g/mol |

| IUPAC Name | 1-benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C19H21NO3/c1-23-16-9-7-15(8-10-16)17-12-20(13-18(17)19(21)22)11-14-5-3-2-4-6-14/h2-10,17-18H,11-13H2,1H3,(H,21,22) |

| Standard InChI Key | RGTVWKKHWZDFNK-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)C2CN(CC2C(=O)O)CC3=CC=CC=C3 |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s IUPAC name, 1-benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid, reflects its substitution pattern (Fig. 1). Key features include:

-

Pyrrolidine core: A five-membered saturated ring with sp³-hybridized carbons, enabling pseudorotation and conformational flexibility .

-

Benzyl group: Attached to the nitrogen at position 1, enhancing lipophilicity and π-π stacking interactions.

-

4-Methoxyphenyl group: A para-substituted aromatic ring with a methoxy (-OCH₃) group, influencing electronic properties and binding affinity.

-

Carboxylic acid: At position 3, enabling salt formation (e.g., hydrochloride derivatives) and further derivatization .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 311.4 g/mol | |

| XLogP3 | 0.5 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 4 | |

| Rotatable Bonds | 5 |

Stereochemical Considerations

The stereochemistry at positions 3 and 4 of the pyrrolidine ring significantly impacts biological activity. For example:

-

Cis-configuration: Enhances PPARα/γ dual agonism in related pyrrolidine derivatives .

-

Trans-configuration: Observed in hydrochloride salts (e.g., trans-1-benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid-HCl), which show improved solubility .

Synthesis and Preparation

Synthetic Routes

The compound is typically synthesized via:

-

Cyclization reactions: Utilizing α-amino acids or aldehydes to form the pyrrolidine core .

-

Functional group introduction:

Example Protocol (Adapted from ):

-

React pyridin-2-yl-4-oxobutanal with (R)-1-(4-methoxyphenyl)ethan-1-amine to form a pyrrolidine intermediate.

-

Perform benzylation using benzyl bromide under basic conditions.

-

Oxidize the C3 hydroxyl group to a carboxylic acid using Jones reagent.

Analytical Characterization

-

NMR: NMR (CDCl₃) signals at δ 7.38–6.87 (aromatic protons), δ 4.31–3.68 (pyrrolidine CH₂), and δ 3.80 (OCH₃) .

Biological Activities and Mechanisms

Pharmacological Targets

-

PPARα/γ Agonism: The cis-3R,4S configuration enables dual activation of PPARα/γ, improving glucose metabolism and dyslipidemia in diabetic models .

-

CXCR4 Antagonism: Analogues with similar substitution patterns inhibit CXCL12-induced calcium flux (IC₅₀ = 0.25 nM) .

-

COX/LOX Inhibition: Pyrrolidine-2,5-dione derivatives exhibit dual cyclooxygenase/lipoxygenase inhibition, suggesting anti-inflammatory potential .

Key Findings from Studies

-

In vivo Efficacy: At 10 mg/kg, analogues reduced fasting glucose by 40% in db/db mice .

-

Neuroprotection: Pyrrolidine derivatives mitigate oxidative stress in neuronal cells via Nrf2 pathway activation.

Table 2: Biological Activity Comparison

| Compound | Target | IC₅₀/EC₅₀ | Source |

|---|---|---|---|

| 1-Benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid | PPARγ | 5–90 nM | |

| Trans-1-benzyl-4-(3-Methoxyphenyl) analogue | GlyT1 | 0.198 µM | |

| Cis-3,4-diphenylpyrrolidine | RORγt | 61 nM |

Applications in Pharmaceutical Research

Drug Discovery

-

Lead Optimization: The carboxylic acid group allows esterification/amidation to improve bioavailability.

-

SAR Insights:

Clinical Relevance

-

Type 2 Diabetes: PPARα/γ agonists restore insulin sensitivity .

-

Autoimmune Diseases: RORγt inverse agonists (e.g., cis-3,4-diphenylpyrrolidine) show promise in psoriasis .

Comparative Analysis with Analogues

Structural Analogues

-

1-Benzyl-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid (CAS: 939757-61-6): Meta-methoxy substitution reduces PPAR affinity by 30% .

-

1-Benzyl-4-methylpyrrolidine-3-carboxylic acid (PubChem CID: 6558974): Lacks aryl groups, diminishing CNS penetration .

Table 3: Analogue Comparison

Future Perspectives

Research Directions

-

Stereochemical Optimization: Enantioselective synthesis to exploit 3D binding pockets .

-

Prodrug Development: Ester prodrugs (e.g., ethyl trans-1-benzyl-4-(3-ethoxy-4-methoxyphenyl)pyrrolidine-3-carboxylate) to enhance oral absorption .

Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume